molecular formula C20H13F4N5O3 B3005353 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852450-60-3

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B3005353
CAS RN: 852450-60-3
M. Wt: 447.35
InChI Key: VQHZEQFHSILQKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific reactions used. Typically, such syntheses are optimized to maximize yield and minimize the formation of unwanted byproducts .


Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the other compounds present. For example, it might undergo reactions at the pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, or the fluorophenyl group might react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, could be determined using various analytical techniques. These properties are important for understanding how the compound behaves in different environments .

Scientific Research Applications

Neuroinflammation Imaging

A study by Damont et al. (2015) explored novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Fluoroalkyl- and fluoroalkynyl- analogues of these compounds demonstrated subnanomolar affinity for TSPO, comparable to DPA-714, a closely related compound. Two derivatives were radiolabeled with fluorine-18 for in vivo PET imaging in a rodent model of neuroinflammation, showing potential as PET radiotracers for neuroinflammatory processes (Damont et al., 2015).

Antitumor Activity

El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including a compound structurally similar to the query molecule, which showed mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7. This study highlights the potential antitumor applications of such derivatives (El-Morsy et al., 2017).

Antimicrobial and Antioxidant Activities

Research by Rahmouni et al. (2014) and El‐Mekabaty (2015) indicates that compounds with pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, structurally similar to the query compound, have potential antimicrobial and antioxidant properties. These studies suggest applications in developing new antimicrobial and antioxidant agents (Rahmouni et al., 2014), (El‐Mekabaty, 2015).

Safety And Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. These might include studies of its acute and chronic toxicity, its potential for causing cancer, and its effects on reproduction .

Future Directions

Future research on this compound might focus on exploring its potential uses, for example in medicine or industry. This could involve further studies of its biological activity, its physical and chemical properties, and its safety .

properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5O3/c21-12-1-5-14(6-2-12)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-13-3-7-15(8-4-13)32-20(22,23)24/h1-9,11H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHZEQFHSILQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

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